molecular formula C14H13BrO3S B2894264 2,5-Dimethylphenyl 4-bromobenzenesulfonate CAS No. 433971-03-0

2,5-Dimethylphenyl 4-bromobenzenesulfonate

Cat. No.: B2894264
CAS No.: 433971-03-0
M. Wt: 341.22
InChI Key: BIDKAHYHOSLTNJ-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl 4-bromobenzenesulfonate is a versatile chemical compound used extensively in scientific research. It is known for its diverse applications, making it a valuable tool for investigating various phenomena and advancing our understanding of the world.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenyl 4-bromobenzenesulfonate typically involves the reaction of 2,5-dimethylphenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonate group can lead to the formation of corresponding sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl sulfonates, while oxidation and reduction reactions produce sulfonic acids and sulfides, respectively .

Scientific Research Applications

2,5-Dimethylphenyl 4-bromobenzenesulfonate is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylphenyl 4-chlorobenzenesulfonate
  • 2,5-Dimethylphenyl 4-fluorobenzenesulfonate
  • 2,5-Dimethylphenyl 4-iodobenzenesulfonate

Uniqueness

2,5-Dimethylphenyl 4-bromobenzenesulfonate is unique due to its specific reactivity and the presence of both methyl and bromine substituents. This combination allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds .

Properties

IUPAC Name

(2,5-dimethylphenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3S/c1-10-3-4-11(2)14(9-10)18-19(16,17)13-7-5-12(15)6-8-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDKAHYHOSLTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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